Product packaging for Diethyl-(2-phenyl-quinazolin-4-yl)-amine(Cat. No.:)

Diethyl-(2-phenyl-quinazolin-4-yl)-amine

Cat. No.: B12620058
M. Wt: 313.8 g/mol
InChI Key: UCDVRLYVPHGCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl-(2-phenyl-quinazolin-4-yl)-amine is a chemical compound based on the quinazoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery . Quinazoline and its derivatives, such as quinazolinones, are recognized for a broad spectrum of biological activities, including documented cytotoxic, anticancer, antibacterial, and antifungal effects . This specific compound belongs to the class of quinazolinamines, which have been the subject of research for their potential to inhibit key biological targets. For instance, related quinazolinamine derivatives have been investigated as potent inhibitors of ATP-binding cassette (ABC) transporters like the breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp) . The ability to inhibit these transporters is valuable in oncology research for addressing multidrug resistance in cancer cells, which can efflux chemotherapeutic agents and lead to treatment failure . Furthermore, the quinazoline core is a privileged structure found in several established pharmaceutical agents, including the epidermal growth factor receptor (EGFR) inhibitors gefitinib and lapatinib, underscoring the therapeutic relevance of this chemotype in developing targeted therapies . The structural features of this compound make it a valuable intermediate or reference standard for researchers exploring new compounds in areas such as anticancer drug development, the circumvention of multidrug resistance, and the synthesis of novel heterocyclic hybrids for biological evaluation . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20ClN3 B12620058 Diethyl-(2-phenyl-quinazolin-4-yl)-amine

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20ClN3

Molecular Weight

313.8 g/mol

IUPAC Name

N,N-diethyl-2-phenylquinazolin-4-amine;hydrochloride

InChI

InChI=1S/C18H19N3.ClH/c1-3-21(4-2)18-15-12-8-9-13-16(15)19-17(20-18)14-10-6-5-7-11-14;/h5-13H,3-4H2,1-2H3;1H

InChI Key

UCDVRLYVPHGCTR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.Cl

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Strategies for Diethyl 2 Phenyl Quinazolin 4 Yl Amine and Analogous Structures

Established Methodologies for Quinazoline (B50416) Core Formation

The synthesis of the quinazoline ring system is a well-explored area of heterocyclic chemistry, with numerous methods developed over the years. These strategies range from classic condensation reactions to modern transition-metal-catalyzed and microwave-assisted protocols.

Condensation Reactions (e.g., Niementowski Synthesis)

One of the most fundamental approaches to the quinazoline core is through condensation reactions. The Niementowski quinazoline synthesis, a classic method, involves the thermal condensation of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines, also known as quinazolin-4(3H)-ones wikipedia.org. This reaction is the most commonly used method for constructing the 3H-quinazolin-4-one ring nih.gov.

To achieve a 2-phenyl substituted quinazolinone, a precursor to the target compound, anthranilic acid or its derivatives can be reacted with benzamide or subjected to benzoylation followed by cyclization eurekaselect.comresearchgate.net. For instance, 2-aminobenzamide can be reacted with aromatic aldehydes in polyphosphoric acid to yield 2-phenyl derivatives of 4(3H)-quinazolinone mdpi.com. The resulting 2-phenyl-quinazolin-4(3H)-one is a critical intermediate which can then be chemically modified to introduce the diethylamino group at the C-4 position.

Transition Metal-Mediated Cyclizations

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of heterocyclic compounds, and quinazolines are no exception. These methods often offer high efficiency, milder reaction conditions, and broad substrate scope nih.govresearchgate.net. Various metals, including copper (Cu), iron (Fe), manganese (Mn), palladium (Pd), and ruthenium (Ru), have been employed to construct the quinazoline skeleton nih.govmdpi.com.

A particularly efficient method for producing 2-phenyl-4-aminoquinazoline scaffolds is an Iron/Copper relay-catalyzed domino protocol. This reaction utilizes commercially available ortho-halogenated benzonitriles, aldehydes, and sodium azide to produce 2-phenylquinazolin-4-amines in good yields nih.govnih.gov. The mechanism involves a sequence of iron-mediated cycloaddition, copper-catalyzed substitution, reduction, cyclization, and oxidation nih.gov. Other notable examples include the manganese(I)-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides and the cobalt-catalyzed cyclization of 2-aminoaryl alcohols with nitriles nih.govnih.gov.

Table 1: Examples of Transition Metal-Mediated Syntheses of Quinazolines

Catalyst System Starting Materials Product Type Reference
FeCl₃ / CuI o-halobenzonitriles, benzaldehydes, NaN₃ 2-Phenylquinazolin-4-amines nih.govnih.gov
Mn(I) complex 2-Aminobenzyl alcohol, primary amides 2-Substituted quinazolines nih.gov
Co(OAc)₂·4H₂O 2-Aminoaryl alcohols, nitriles Quinazolines nih.gov
Ru₃(CO)₁₂/Xantphos 2-Aminobenzylamines, alcohols 2-Arylquinazolines organic-chemistry.org
Pd(II) 2-Aminobenzonitriles, orthocarboxylates, boronic acids 4-Arylquinazolines organic-chemistry.org

Microwave-Assisted Synthesis Protocols

The application of microwave irradiation has become a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields nih.gov. Microwave-assisted synthesis is noted for being an effective, sustainable, and economical green chemistry approach nih.govfrontiersin.org.

This technology has been successfully applied to various steps in quinazoline synthesis. For example, the reaction of 4-chloroquinazoline with anilines, which classically requires refluxing for 12 hours, can be completed in just 20 minutes under microwave irradiation, demonstrating a significant rate enhancement nih.gov. Similarly, the synthesis of quinazolinone precursors from anthranilic acid derivatives can be achieved in minutes under microwave conditions eurekaselect.comresearchgate.net. This rapid and efficient heating makes microwave-assisted protocols a highly attractive alternative to conventional heating methods for the synthesis of Diethyl-(2-phenyl-quinazolin-4-yl)-amine and its analogs nih.govnih.gov.

Other Cyclization and Amination Pathways

Beyond the aforementioned methods, a variety of other cyclization and amination strategies exist for quinazoline synthesis. These include metal-free approaches, such as iodine-catalyzed oxidative cyclization of 2-aminobenzophenones with α-amino acids, and multicomponent reactions that form several bonds in a single operation organic-chemistry.orgmdpi.com.

A crucial and widely used pathway to 4-aminoquinazolines, including the diethylamino-substituted target compound, involves a two-step process starting from the corresponding quinazolin-4(3H)-one researchgate.net.

Chlorination: The 2-phenyl-quinazolin-4(3H)-one intermediate is first converted to 4-chloro-2-phenylquinazoline. This is typically achieved by refluxing with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) researchgate.net.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-4 position is an excellent leaving group and is highly susceptible to nucleophilic attack mdpi.com. Reaction of 4-chloro-2-phenylquinazoline with diethylamine leads to the regioselective substitution at the C-4 position, yielding the final product, this compound mdpi.comdigitellinc.com. This SNAr reaction is a cornerstone for the synthesis of a vast array of 4-aminoquinazoline derivatives nih.govnih.gov.

Synthetic Routes to 2-Phenyl-4-aminoquinazoline Scaffolds

The specific architecture of this compound requires the precise placement of a phenyl group at the C-2 position. The presence of an aryl group at this position has been linked to the biological activity of this class of compounds nih.gov.

Introduction of the Phenyl Moiety at C-2

The phenyl group at the C-2 position can be incorporated at different stages of the synthesis, depending on the chosen route. The strategy often relies on the selection of readily available starting materials that already contain the necessary phenyl fragment.

Key strategies include:

From 2-Aminobenzophenones: A common and direct approach is to start with 2-aminobenzophenone, which already possesses the required phenyl ketone structure. This compound can then be cyclized with various nitrogen sources (e.g., benzylamines, ammonium acetate) to form the 2-phenylquinazoline (B3120039) core organic-chemistry.orgmdpi.comnih.gov.

From Benzaldehyde: Multicomponent reactions often utilize benzaldehyde as the source of the C-2 phenyl group. For example, the Fe/Cu relay-catalyzed domino reaction condenses an ortho-halogenated benzonitrile with benzaldehyde and a nitrogen source to directly form 2-phenylquinazolin-4-amines nih.govnih.gov.

From Anthranilic Acid Derivatives: The phenyl group can be introduced by reacting an anthranilic acid derivative with a benzoyl group source. For instance, anthranilic acid can be benzoylated to form 2-benzamidobenzoic acid, which is then cyclized to form the 2-phenyl-quinazolin-4(3H)-one ring system eurekaselect.comresearchgate.net. Another variation involves the direct condensation of 2-aminobenzamide with benzaldehyde mdpi.com.

Table 2: Methods for Introduction of the Phenyl Moiety at C-2

Method Key Precursors Resulting Intermediate/Product Reference
Oxidative Cyclization 2-Aminobenzophenone, Benzylamine 2-Phenylquinazoline mdpi.comnih.gov
Domino Reaction o-Halobenzonitrile, Benzaldehyde, NaN₃ 2-Phenylquinazolin-4-amine (B85525) nih.govnih.gov
Benzoylation/Cyclization Anthranilic acid, Benzoyl chloride 2-Phenyl-quinazolin-4(3H)-one eurekaselect.comresearchgate.net
Condensation 2-Aminobenzamide, Benzaldehyde 2-Phenyl-quinazolin-4(3H)-one mdpi.com

Formation of the 4-Amine Linkage

The introduction of an amino group at the C-4 position of the 2-phenylquinazoline scaffold is a key synthetic step, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group, most commonly a halogen atom, from the C-4 position by an amine nucleophile. The precursor of choice for this transformation is often 4-chloro-2-phenylquinazoline.

The mechanism of this reaction is generally considered to be a two-step addition-elimination process. The amine attacks the electron-deficient C-4 carbon of the quinazoline ring, forming a tetrahedral intermediate known as a Meisenheimer complex. Subsequently, the leaving group (e.g., chloride) is eliminated, restoring the aromaticity of the ring and yielding the 4-aminoquinazoline product. The carbon at the 4-position of 2,4-dichloroquinazoline is particularly susceptible to nucleophilic attack due to its higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient. mdpi.com

The reaction conditions for this amination can be varied. Electron-rich amines, such as primary aliphatic amines, can react with 4-chloroquinazolines under milder conditions to provide 4-aminoquinazolines in moderate to good yields. nih.gov Classical methods often involve refluxing a solution of the 4-chloroquinazoline and the respective amine in a solvent like 2-propanol for several hours. nih.gov However, these methods can be time-consuming. nih.gov

Specific Derivatization for Diethyl Substitution at C-4 (this compound)

The synthesis of the target compound, this compound, is a direct application of the SNAr reaction discussed previously. It involves the reaction of 4-chloro-2-phenylquinazoline with diethylamine.

In a typical procedure, 4-chloro-2-phenylquinazoline is treated with diethylamine in a suitable solvent. The reaction mixture is heated to facilitate the substitution. Upon completion, the product is isolated and purified. This nucleophilic substitution is a common and effective method for creating N,N-disubstituted 4-aminoquinazolines. Similarly, other 2,4-disubstituted quinazolines can be prepared from dichloro derivatives by reaction with nucleophiles like dimethyl malonate. nih.gov

Optimization of Synthetic Conditions for High-Yield Production

Maximizing the yield and efficiency of the synthesis of this compound and its analogs is a significant focus of process development. Optimization strategies involve modifying various reaction parameters, including the choice of solvent, temperature, catalysts, and reaction time.

One of the most significant advancements in this area is the use of microwave-assisted synthesis. nih.govnih.govfrontiersin.org Microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. benthamdirect.com For instance, the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline compounds from 4-chloroquinazoline and aryl heterocyclic amines in 2-propanol under microwave irradiation was completed in 20 minutes, whereas the classical method required 12 hours of reflux. nih.gov This technique is noted for being simple, efficient, and environmentally friendly. nih.gov

The choice of solvent and base is also critical. Studies on the synthesis of related 2,4-diamine-quinazoline structures have shown that parameters such as the type of base (e.g., K₂CO₃) and the amount of catalyst can significantly impact the yield. nih.gov For the nucleophilic substitution step, various solvents and bases can be screened to find the optimal conditions for yield and purity. nih.gov For example, a base-free protocol using a mixture of THF and water under microwave conditions has been successfully employed for the N-arylation of 4-chloroquinazolines, offering a more sustainable alternative to traditional methods. nih.gov

The following table summarizes a comparison between classical and microwave-assisted synthesis for the formation of the 4-amine linkage on a quinazoline core, illustrating the advantages of modern optimization techniques.

ParameterClassical MethodMicrowave-Assisted Method
Heating Method Conventional RefluxMicrowave Irradiation
Reaction Time 12 hours nih.gov20 minutes nih.gov
Solvent 2-Propanol nih.gov2-Propanol nih.gov
General Yields Generally lowerOften higher yields frontiersin.org
Handling Can be complexSimple and easy nih.gov

Structure Activity Relationship Sar Studies of Diethyl 2 Phenyl Quinazolin 4 Yl Amine Analogues

Influence of Substitutions on the Quinazoline (B50416) Core

The chemical architecture of 2-phenyl-4-aminoquinazoline derivatives allows for systematic modification at several key positions. Research has demonstrated that the nature and position of substituents on the quinazoline core, the C-2 phenyl ring, and the C-4 amine moiety are critical determinants of activity. nih.gov

The phenyl group at the C-2 position is a crucial component for the biological activity of many quinazoline derivatives. nih.gov Its presence is often considered an essential requirement for certain inhibitory activities, such as against Breast Cancer Resistance Protein (BCRP). nih.gov The substitution on this phenyl ring can modulate activity, with steric and electronic factors playing a significant role.

Research into quinazolin-4(3H)-one derivatives has shown that the position of a substituent on the C-2 phenyl ring influences reaction pathways, suggesting that steric hindrance is a key factor. researchgate.net For instance, an ortho-substituent on the C-2 phenyl group favors N-alkylation, while meta- or para-substituents predominantly lead to O-alkylation. researchgate.net In the context of anticancer activity, particularly as inhibitors of the deubiquitinase USP1/UAF1, a preference for lipophilic moieties at the 2-position of the phenyl ring has been observed. acs.org Conversely, introducing polar groups like alcohols or ketones at this position can lead to a decrease in potency. acs.org

Further studies on BCRP inhibitors revealed that replacing the phenyl ring at C-2 with meta or para pyridyl rings can produce promising activity. nih.gov Small, lipophilic groups at the C-2 position are also thought to potentially increase activity. nih.gov

C-2 Phenyl Ring Modification Observed Impact Biological Target/Assay Reference
Phenyl Group (unsubstituted)Essential for potent activityBCRP Inhibition nih.gov
Meta/Para Pyridyl GroupProduced promising activityBCRP Inhibition nih.gov
Lipophilic MoietiesPreferred for potencyUSP1/UAF1 Inhibition acs.org
Polar Groups (e.g., alcohol, ketone)Decreased potencyUSP1/UAF1 Inhibition acs.org
Ortho-substituentsFavored N-alkylation over O-alkylationSynthetic pathway modulation researchgate.net

The amine group at the C-4 position is another critical determinant of the biological profile of quinazoline analogues. The nature of this substituent, ranging from simple amines to more complex structures, significantly impacts activity. The 4-anilinoquinazoline (B1210976) moiety, for example, is considered essential for certain activities. nih.gov The electronic properties of substituents on this aniline (B41778) ring are important; electron-withdrawing groups at the meta or para position have been shown to increase BCRP inhibitory activity. nih.gov

The development of a lipophilic character at the C-4 position of the quinazoline ring is considered a desirable strategy for enhancing inhibitory affinity. nih.gov The core compound of this article, featuring a diethylamino group at C-4, aligns with this principle. Studies on related structures, such as 2-arylquinazolines, have explored various electron-donating fragments at this position, including diethylamino (Et2N-), diphenylamino (Ph2N-), and carbazol-9-yl groups. mdpi.com These investigations confirm that the nature of the donor fragment strongly influences the compound's photophysical properties. mdpi.com

In a series of 2,4-bis[(substituted-aminomethyl)phenyl]quinazolines, analogues with dimethylamino functions were generally found to be more active than their methylpiperazine counterparts, highlighting the importance of the specific amine structure. mdpi.com

Substitutions on the benzene (B151609) ring portion of the quinazoline core (positions 5, 6, 7, and 8) and at the N-3 position provide another avenue for modulating biological activity. SAR studies have indicated that positions 3, 6, and 8 are particularly important for influencing the molecule's properties. researchgate.netresearchgate.net

For BCRP inhibitory activity, it has been noted that substituents at the C-6 and C-7 positions have a significant influence. nih.gov Specifically, introducing an electron-releasing group at C-5 and/or C-6 can enhance activity, while placing a nitro group at the C-6 position has also been shown to increase activity. nih.gov For general antitumor activity in phenyl quinazolinone derivatives, a single substitution at the C-6 position has been reported as beneficial. researchgate.net

When comparing analogues with a phenyl substituent at various positions on the quinazoline ring, the location dramatically impacted antiproliferative activity against different cancer cell lines. mdpi.com For instance, against the A2780 ovarian cancer cell line, compounds with a phenyl group at position 7 showed better antiproliferative activities than their counterparts with the phenyl group at positions 5, 6, or 8. mdpi.com In another study, a derivative with a phenyl group at position 6 was more active than analogues with the phenyl at positions 5, 7, or 8. nih.gov

The N-3 position has also been a major focus for modification. researchgate.net Substitution at this position with various aryl and heteroaryl moieties has been explored to enhance activities like analgesic and anti-inflammatory effects. nih.gov

Position Substituent Type/Example Observed Effect Biological Target/Assay Reference
C-6Electron-releasing groupEnhanced activityBCRP Inhibition nih.gov
C-6Nitro groupIncreased activityBCRP Inhibition nih.gov
C-6Single substitution (general)Beneficial for activityAntitumor Activity researchgate.net
C-7Phenyl groupMore advantageous than at C-5, 6, 8Antiproliferative (A2780 cells) mdpi.com
C-8Methyl groupSynthesized for evaluationQuinazolinone derivatives acs.org
N-3Substituted benzalamino groupInvestigated for activityAnticancer Activity researchgate.net

Correlation Between Molecular Architecture and Pre-clinical Biological Outcomes

The specific combination of substituents on the Diethyl-(2-phenyl-quinazolin-4-yl)-amine scaffold directly correlates with its performance in pre-clinical biological assays. By systematically altering the molecular architecture, researchers can fine-tune the compound's potency and selectivity against various biological targets, primarily in the realm of oncology.

For example, in a series of 2,3,6-trisubstituted quinazolin-4-ones, where the C-2 position was occupied by a phenyl group and C-6 by bromine, modifications at the N-3 position with different substituted benzalamino groups led to varying levels of anticancer activity in mice with Ehrlich ascites carcinoma. researchgate.net

More detailed quantitative data comes from in-vitro studies against human cancer cell lines. A study of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazolines provided specific IC₅₀ values, demonstrating clear SAR trends. The derivative 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinazoline (12b ) showed an IC₅₀ of 0.82 μM against the K562 leukemia cell line. nih.gov In contrast, its analogues with the phenyl group at positions 5, 7, and 8 (12a , 12f , 12k ) were less active, with IC₅₀ values of 1.19 μM, 1.51 μM, and 1.23 μM, respectively. nih.gov This highlights a clear preference for the phenyl substituent at the C-6 position in that specific chemical series for that cell line.

The influence of the C-4 amine was also quantified. A quinoline (B57606) analogue, 13a , with a (3-dimethylaminopropyl)aminomethyl side chain, had an IC₅₀ of 0.90 μM against the A2780 cell line. mdpi.com Its homologue 13b , with a slightly longer (4-dimethylaminobutyl)aminomethyl side chain, was significantly less active, with an IC₅₀ of 6.49 μM, demonstrating high sensitivity to the linker length in the side chain. mdpi.com

These findings illustrate a direct and quantifiable link between the molecular features—such as the placement of a phenyl group on the core or the nature of the amine side chain—and the resulting antiproliferative potency.

Compound Key Structural Features Biological Outcome (IC₅₀) Cell Line Reference
12b Phenyl at C-6, (3-dimethylaminopropyl) side chains0.82 μMK562 nih.gov
12a Phenyl at C-5, (3-dimethylaminopropyl) side chains1.19 μMK562 nih.gov
12f Phenyl at C-7, (3-dimethylaminopropyl) side chains1.51 μMK562 nih.gov
12k Phenyl at C-8, (3-dimethylaminopropyl) side chains1.23 μMK562 nih.gov
13a Quinoline core, Phenyl at C-6, (3-dimethylaminopropyl) side chains0.90 μMA2780 mdpi.com
13b Quinoline core, Phenyl at C-6, (4-dimethylaminobutyl) side chains6.49 μMA2780 mdpi.com

Future Research Directions

Advanced Synthetic Methodologies for Novel Analogues

The synthesis of the 2-phenyl-quinazolin-4-amine core and its derivatives has evolved significantly, moving towards more efficient, sustainable, and versatile methods. Future advancements are expected to further refine these approaches to rapidly generate diverse libraries of analogues for biological screening.

Microwave-Assisted Synthesis: A prominent trend is the use of microwave irradiation, which has been shown to accelerate reaction times, improve yields, and often reduce the need for harsh solvents compared to conventional heating methods. nih.govnih.govresearchgate.netnih.govnih.gov This technique is particularly well-suited for the rapid synthesis of quinazoline (B50416) and quinazolinone derivatives. nih.govnih.govresearchgate.netnih.govnih.gov

Novel Catalytic Systems: The development of novel catalysts is another key area. Copper- and iron-catalyzed reactions have proven effective for the crucial C-N bond formation in the quinazoline ring system. nih.govresearchgate.netnih.govnih.gov Research into more efficient and environmentally benign catalysts, including organocatalysts, is ongoing and promises to provide even cleaner synthetic routes. nih.gov Ruthenium-catalyzed dehydrogenative and deaminative coupling reactions also represent an efficient pathway to quinazoline and quinazolinone derivatives. acs.org

Multi-Component Reactions (MCRs): MCRs are highly atom-economical and offer a streamlined approach to complex molecules from simple starting materials in a single step. researchgate.netnih.govmdpi.com The application of MCRs to the synthesis of quinazoline analogues allows for the rapid generation of chemical diversity, which is essential for exploring structure-activity relationships.

Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for the synthesis of heterocyclic compounds. nih.gov This technology offers advantages in terms of safety, scalability, and precise control over reaction parameters. Its application to the synthesis of Diethyl-(2-phenyl-quinazolin-4-yl)-amine analogues could enable more efficient and reproducible production of these compounds for further study.

Deepening Structure-Activity-Mechanism Correlations

A significant body of research has established 4-aminoquinazoline derivatives as potent inhibitors of various protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.govmdpi.comresearchgate.net Future research will focus on elucidating the finer details of these interactions to design more potent and selective inhibitors.

Mechanism of Action: The primary mechanism of action for many anticancer quinazolines is the competitive inhibition of ATP binding to the kinase domain of growth factor receptors. mdpi.com This blockade of the ATP-binding site prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. rsc.org Some quinazoline derivatives have also been shown to induce apoptosis and inhibit tubulin polymerization. nih.govnih.gov

Structure-Activity Relationship (SAR): SAR studies have revealed key structural features necessary for potent biological activity. The 4-anilinoquinazoline (B1210976) moiety is a common pharmacophore for EGFR inhibition. nih.gov Substitutions at various positions on the quinazoline ring and the phenyl ring at the 4-amino position significantly influence activity. For instance, electron-withdrawing groups on the aniline (B41778) ring can be advantageous for antiproliferative activity. nih.gov The presence of specific substituents at the C-6 and C-7 positions of the quinazoline ring is also crucial for EGFR inhibitory activity. nih.gov

The following table summarizes the general SAR findings for 4-aminoquinazoline derivatives as anticancer agents:

Position Substituent Effect on Anticancer Activity
2-position The presence of a phenyl group is common. Modifications can influence selectivity and potency.
4-position An amino linkage to a substituted phenyl ring (anilino) is critical for EGFR kinase inhibition. The nature of the substituent on the phenyl ring modulates activity.

| 6 and 7-positions | Small, electron-donating, or solubilizing groups often enhance activity. These positions are key for interacting with the ATP binding site of EGFR. |

Future research will utilize computational modeling and advanced analytical techniques to further refine these SAR models, leading to the rational design of next-generation inhibitors with improved potency and selectivity.

Design of Multi-Targeted Quinazoline Derivatives

The complexity of diseases like cancer, which often involve multiple signaling pathways, has spurred the development of multi-targeted drugs. The quinazoline scaffold is an ideal platform for designing such agents through molecular hybridization, which involves combining two or more pharmacophores to create a single molecule with multiple biological activities. nih.gov

Dual Kinase Inhibitors: A promising strategy is the design of quinazoline derivatives that can simultaneously inhibit multiple tyrosine kinases involved in tumor growth and angiogenesis, such as EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.com For example, quinazolin-4-one/3-cyanopyridin-2-one hybrids have been developed as dual inhibitors of EGFR and BRAFV600E. nih.gov

Hybrids with Other Pharmacophores: Quinazoline moieties have been hybridized with other anticancer pharmacophores to create novel dual-action agents. For instance, quinazoline-based hybrids have been designed as dual inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), two critical targets in cancer therapy. nih.gov This approach aims to achieve synergistic effects and overcome drug resistance.

The development of such multi-targeted ligands represents a shift from the "one-target, one-drug" paradigm to a more holistic approach to treating complex diseases.

Translational Research Prospects for Lead Optimization

The journey from a promising compound in the laboratory to a clinically approved drug is long and requires extensive lead optimization and translational research. For derivatives of this compound, this process will involve refining their pharmacological and pharmacokinetic properties to enhance their therapeutic potential.

Lead Optimization: This crucial phase focuses on improving the drug-like properties of lead compounds, such as their solubility, metabolic stability, oral bioavailability, and toxicity profile, while maintaining or enhancing their potency. nih.govmdpi.com For quinazoline-based kinase inhibitors, optimization strategies may involve modifying substituents to improve their absorption, distribution, metabolism, and excretion (ADME) characteristics. mdpi.com For example, optimization of 2-aminoquinazolin-4-(3H)-one derivatives has been shown to improve their pharmacokinetic properties for potential use as antiviral agents. mdpi.com

Preclinical and Clinical Translation: Promising lead compounds must undergo rigorous preclinical testing in cellular and animal models to evaluate their efficacy and safety before they can be considered for clinical trials in humans. nih.govnih.gov The development of several FDA-approved quinazoline-based anticancer drugs, such as gefitinib (B1684475) and erlotinib, provides a well-trodden path for the translational development of new analogues. researchgate.netmdpi.com These successful examples offer valuable insights into the challenges and opportunities in translating basic research findings into effective therapies. Future research will focus on identifying robust biomarkers to select patient populations most likely to respond to these targeted therapies, a key aspect of personalized medicine.

Q & A

Q. Advanced Research Focus

  • 3D-QSAR Modeling : Generate pharmacophore models using steric, electrostatic, and hydrophobic fields to correlate substituent effects (e.g., morpholinyl vs. phenyl groups) with analgesic or kinase inhibitory activity .
  • Molecular Docking : Simulate binding interactions with targets like c-Src kinase (PDB: 2SRC) to prioritize derivatives with optimal hydrogen bonding (e.g., quinazoline N1 with kinase hinge region) .

Q. Methodological Resolution :

  • Perform dose-response assays across multiple cell lines.
  • Use molecular dynamics simulations to assess target flexibility and ligand residence time.

What in vitro assays are recommended to evaluate the kinase inhibitory potency of this compound derivatives?

Q. Advanced Research Focus

  • Enzyme Inhibition Assays : Measure IC₅₀ values using recombinant kinases (e.g., c-Src, Abl) via ADP-Glo™ luminescence .
  • Selectivity Screening : Profile against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify off-target effects .
  • Cellular Efficacy : Assess anti-proliferative activity in c-Src-transfected 3T3 fibroblasts using MTT assays .

Q. Advanced Research Focus

  • Catalyst Optimization : Replace Pd(PPh₃)₄ with XPhos Pd G3 for improved stability and turnover .
  • Solvent Screening : Test toluene/EtOH (3:1) mixtures to enhance boronic acid solubility.
  • Microwave Parameters : Adjust irradiation time (e.g., 30 min at 120°C) to reduce decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.